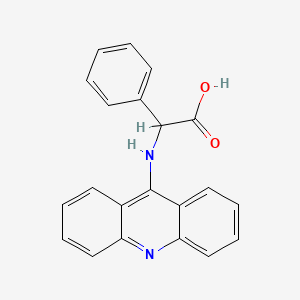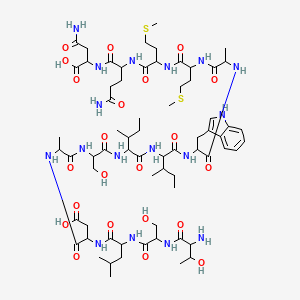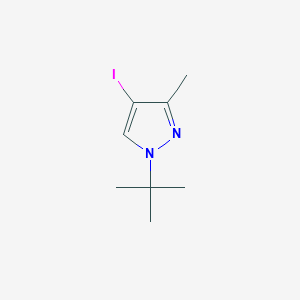![molecular formula C20H17N3O2S B12458847 N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B12458847.png)
N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxypyridine moiety, a carbamothioyl group, and a diphenylacetamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2-diphenylacetamide in the presence of a base such as triethylamine to yield the desired compound. The reaction conditions are generally mild, and the process can be carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding quinone derivatives.
Reduction: The carbamothioyl group can be reduced to form thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid or bromine can be employed under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxypyridine moiety can form hydrogen bonds with active sites, while the carbamothioyl group can coordinate with metal ions. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)carbamothioyl derivatives: These compounds share the pyridine and carbamothioyl moieties but differ in the substituents on the aromatic ring.
Diphenylacetamide derivatives: These compounds have the diphenylacetamide structure but lack the hydroxypyridine and carbamothioyl groups.
Uniqueness
N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both hydroxypyridine and carbamothioyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C20H17N3O2S |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H17N3O2S/c24-16-12-7-13-21-18(16)22-20(26)23-19(25)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17,24H,(H2,21,22,23,25,26) |
Clave InChI |
CNPYEXADQJHFTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=C(C=CC=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12458764.png)
![6-chloro-1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12458765.png)
![Dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12458771.png)

![4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B12458780.png)
![N-(4-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B12458786.png)
![(E)-methyl 3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B12458790.png)
![N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B12458795.png)
![(1R,2S)-2-{[2-(phenylcarbamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12458799.png)
![1-Oxo-1-phenylbutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458811.png)




